3-Methylhexane-d16

Catalog No.
S1938860
CAS No.
284664-84-2
M.F
C7H16
M. Wt
116.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylhexane-d16

CAS Number

284664-84-2

Product Name

3-Methylhexane-d16

IUPAC Name

1,1,1,2,2,3,3,4,5,5,6,6,6-tridecadeuterio-4-(trideuteriomethyl)hexane

Molecular Formula

C7H16

Molecular Weight

116.3 g/mol

InChI

InChI=1S/C7H16/c1-4-6-7(3)5-2/h7H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D

InChI Key

VLJXXKKOSFGPHI-XTICTZQMSA-N

SMILES

CCCC(C)CC

Canonical SMILES

CCCC(C)CC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H]

3-Methylhexane-d16 is a deuterated form of 3-methylhexane, a branched alkane with the molecular formula C7H16C_7H_{16}. The "d16" designation indicates that the compound contains sixteen deuterium atoms, which are isotopes of hydrogen. This compound is notable for its chiral nature, existing as two enantiomers: (R)-3-methylhexane and (S)-3-methylhexane. It serves as an important reference compound in various chemical analyses and studies due to its unique isotopic labeling, which enhances the precision of spectroscopic techniques such as nuclear magnetic resonance spectroscopy .

Typical of alkanes, including:

  • Hydrogenation: It can undergo hydrogenation reactions where alkenes derived from 3-methylhexane are converted into saturated hydrocarbons.
  • Halogenation: Reaction with halogens (e.g., bromine or chlorine) can lead to the formation of haloalkanes.
  • Oxidation: Under certain conditions, it can be oxidized to form alcohols or ketones.

The hydrogenation reaction can be represented as follows:

C7H14+H2C7H16C_7H_{14}+H_2\rightarrow C_7H_{16}

This reaction highlights the addition of hydrogen to unsaturated hydrocarbons to yield saturated products .

The synthesis of 3-methylhexane-d16 can be achieved through several methods:

  • Deuterated Hydrocarbon Synthesis: This involves the use of deuterated reagents in alkylation reactions or during the hydrogenation of corresponding alkenes.
  • Fractional Distillation: Isolation from natural sources or through fractional distillation of crude oil where deuterated compounds are present.
  • Chemical Exchange Reactions: Utilizing deuterated solvents or catalysts that facilitate the exchange of hydrogen atoms with deuterium.

These methods allow for the production of 3-methylhexane-d16 in a laboratory setting for research purposes .

3-Methylhexane-d16 has several applications:

  • Nuclear Magnetic Resonance Spectroscopy: It is commonly used as an internal standard in nuclear magnetic resonance spectroscopy due to its distinct chemical shifts compared to non-deuterated analogs.
  • Chemical Kinetics Studies: The compound is utilized in studies involving reaction kinetics and mechanisms where isotopic labeling provides insights into reaction pathways.
  • Environmental Monitoring: Its presence in environmental samples can help trace sources of hydrocarbons in pollution studies.

These applications underscore its importance in analytical chemistry and environmental science .

Interaction studies involving 3-methylhexane-d16 often focus on its behavior in mixtures with other hydrocarbons. These studies may include:

  • Solubility Tests: Understanding how 3-methylhexane-d16 interacts with various solvents and other hydrocarbons.
  • Reactivity Assessments: Investigating how the presence of deuterium affects reaction rates and mechanisms compared to its non-deuterated counterpart.

Such studies provide valuable data for chemists working on hydrocarbon reactions and formulations .

3-Methylhexane-d16 shares structural similarities with several other hydrocarbons. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-MethylhexaneC7H16Linear structure; lacks chirality
2,2-DimethylpentaneC7H16Highly branched; different branching pattern
2,3-DimethylpentaneC7H16Structural isomer; also chiral
n-HeptaneC7H16Straight-chain alkane; no branching
3-MethylheptaneC7H16Different position of methyl group

The presence of deuterium in 3-methylhexane-d16 allows for distinct analytical properties compared to these similar compounds, making it particularly useful in spectroscopic applications .

Platinum/Rhodium-Catalyzed Multi-Deuteration Reaction Mechanisms

The synergistic combination of platinum and rhodium catalysts has emerged as a highly effective system for achieving complete multi-deuteration of alkanes, including the synthesis of 3-methylhexane-d16. This dual-catalyst approach leverages the unique properties of both metals to facilitate comprehensive deuterium incorporation across all carbon-hydrogen positions.

The reaction mechanism begins with the transition metal-catalyzed activation of deuterated isopropanol-d8 to generate deuterium gas in situ. This process involves the dehydrogenation of the deuterated alcohol, producing deuterium gas that subsequently participates in the exchange reaction [2]. The platinum/carbon catalyst plays a crucial role in this initial deuterium generation step, while rhodium/carbon contributes to the subsequent carbon-hydrogen bond activation processes.

The multi-deuteration process operates through a combination of oxidative addition and reductive elimination cycles. Initially, the alkane substrate coordinates to the metal catalyst surface, forming a metal-alkane complex. The carbon-hydrogen bonds undergo oxidative addition to form metal-hydride intermediates, which then participate in deuterium exchange through ligand substitution mechanisms [2]. The presence of both platinum and rhodium provides multiple pathways for carbon-hydrogen activation, enhancing the overall efficiency of the deuteration process.

Kinetic studies have revealed that the platinum/rhodium system exhibits superior activity compared to single-metal catalysts. The platinum component facilitates the generation of deuterium gas from deuterated solvents, while rhodium demonstrates enhanced activity for carbon-hydrogen bond activation in saturated hydrocarbons [2]. This complementary activity profile results in accelerated reaction rates and improved deuterium incorporation levels.

The reaction conditions for platinum/rhodium-catalyzed multi-deuteration typically involve mild temperatures ranging from 80-120°C, significantly lower than those required for single-metal systems. The use of deuterated isopropanol-d8 and deuterium oxide as a mixed solvent system provides an optimal environment for sustained deuterium exchange. The heterogeneous nature of the catalysts allows for easy separation and potential reuse, making the process economically viable for preparative-scale synthesis [2].

Mechanistic investigations have indicated that the deuteration process follows a statistical exchange pattern, with deuterium incorporation occurring randomly across available carbon-hydrogen positions. However, the rate of exchange varies depending on the chemical environment of each carbon-hydrogen bond, with tertiary positions typically showing faster exchange rates than primary positions [4]. This differential reactivity can be exploited to achieve controlled deuteration patterns when desired.

Purification Strategies for High Isotopic Purity (≥98 atom % D)

Achieving high isotopic purity in deuterated alkanes such as 3-methylhexane-d16 requires sophisticated purification strategies that can effectively separate deuterated products from partially exchanged materials and unreacted starting compounds. The purification process is critical for obtaining materials suitable for analytical and research applications where isotopic integrity is paramount.

Fractional distillation represents one of the primary purification methods for deuterated hydrocarbons. The technique exploits the subtle differences in boiling points between deuterated and non-deuterated compounds, which arise from the isotope effect on intermolecular interactions [5] [6]. For 3-methylhexane-d16, the fully deuterated compound exhibits a slightly higher boiling point compared to partially deuterated analogues, enabling separation through careful fractional distillation. The process requires precise temperature control and multiple theoretical plates to achieve effective separation of closely boiling isotopologues [7].

High-performance liquid chromatography has emerged as a powerful tool for the separation and purification of deuterated compounds. Recent advances have demonstrated the ability to achieve baseline separation of partially deuterated isotopologues using both reversed-phase and normal-phase chromatographic systems [8]. The separation mechanism relies on differential interactions between deuterated and non-deuterated molecules with the stationary phase, resulting from the altered physical properties of carbon-deuterium bonds compared to carbon-hydrogen bonds [9].

Specialized chromatographic columns have been developed specifically for isotopologue separation. Pentafluorophenyl-functionalized stationary phases have shown particular promise for reducing chromatographic deuterium effects, which can complicate separations [9]. These columns stabilize deuterated compounds through electronic interactions with fluorine atoms, resulting in improved separation efficiency and reduced peak tailing effects.

Preparative-scale liquid chromatography enables the isolation of high-purity deuterated fractions suitable for analytical applications. The process typically involves multiple chromatographic runs with carefully optimized gradient conditions to achieve complete separation of isotopically pure fractions [10]. Solvent selection plays a crucial role in the separation process, with acetonitrile-containing mobile phases generally providing superior separation compared to methanol-based systems [8].

Crystallization-based purification methods have been explored for deuterated compounds, particularly those capable of forming crystalline solids. The isotope effect on crystal packing can result in preferential crystallization of fully deuterated materials, enabling purification through selective crystallization techniques [11] [12]. However, this approach is limited to compounds that readily form crystals and may not be applicable to liquid alkanes such as 3-methylhexane-d16.

Gas chromatographic purification has been successfully employed for volatile deuterated compounds. The technique exploits the inverse isotope effect commonly observed in gas chromatography, where deuterated compounds typically elute before their non-deuterated counterparts [13] [14]. This effect arises from the reduced interaction between deuterated molecules and the stationary phase, resulting from the altered vibrational properties of carbon-deuterium bonds .

Advanced purification protocols often combine multiple separation techniques to achieve maximum isotopic purity. A typical workflow might involve initial gas chromatographic separation followed by preparative liquid chromatography to remove trace impurities [16]. The combination of complementary separation mechanisms ensures comprehensive purification and enables the achievement of isotopic purities exceeding 98 atom percent deuterium.

Analytical Validation via Gas Chromatography-Mass Spectrometry

Gas chromatography-mass spectrometry serves as the definitive analytical technique for validating the isotopic purity and structural integrity of deuterated alkanes such as 3-methylhexane-d16. This powerful analytical combination provides both chromatographic separation and mass spectral identification, enabling comprehensive characterization of deuterated compounds with exceptional sensitivity and specificity.

The mass spectrometric analysis of deuterated alkanes relies on the characteristic mass shift resulting from deuterium incorporation. For 3-methylhexane-d16, the molecular ion peak appears at m/z 116, representing a mass increase of 16 atomic mass units compared to the non-deuterated analogue at m/z 100 . This mass shift provides unambiguous identification of the fully deuterated compound and enables quantitative determination of isotopic purity through analysis of the isotopic distribution pattern.

Isotopic purity determination involves careful analysis of the mass spectral isotope pattern to identify the presence of partially deuterated species. Advanced mass spectrometric techniques utilizing high-resolution instruments can resolve individual isotopologues within the deuterated compound mixture [17] [18]. The relative intensities of isotope peaks provide quantitative information about the degree of deuteration at each exchangeable position, enabling calculation of overall isotopic purity.

Gas chromatographic separation of deuterated compounds exploits the subtle differences in physical properties between isotopologues. The inverse isotope effect commonly observed in gas chromatography results in earlier elution of deuterated compounds compared to their non-deuterated counterparts [13] [19]. This phenomenon arises from the reduced interaction between deuterated molecules and the stationary phase, caused by the altered vibrational characteristics of carbon-deuterium bonds compared to carbon-hydrogen bonds.

Perdeuterated normal alkanes have been successfully employed as reference standards for retention index determination in gas chromatography-mass spectrometry analysis. These compounds provide distinctive mass spectral signatures, particularly the characteristic m/z 34 ion corresponding to deuterated methylene fragments [19]. The use of deuterated reference standards enables accurate retention time calibration and compound identification in complex mixtures.

Quantitative analysis of deuterated alkanes requires careful consideration of mass spectral fragmentation patterns. Deuterium incorporation affects the fragmentation behavior of molecules under electron impact ionization, potentially altering the relative intensities of fragment ions [20]. Advanced analytical protocols account for these isotope effects through the use of deuterated internal standards and carefully calibrated response factors.

Selected ion monitoring techniques provide enhanced sensitivity for trace analysis of deuterated compounds. By monitoring specific mass-to-charge ratios corresponding to deuterated molecular and fragment ions, detection limits can be reduced to femtogram levels [21]. This approach is particularly valuable for analyzing low-concentration deuterated compounds in complex matrices where sensitivity is critical.

High-precision isotopic analysis requires optimization of instrumental parameters to maximize mass spectral resolution and accuracy. Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry has demonstrated exceptional capability for isotopic purity determination [17] [22]. The technique enables accurate mass measurements with sub-ppm precision, allowing for unambiguous identification of isotopologues and precise quantification of isotopic enrichment levels.

Validation protocols for deuterated compound analysis typically include assessment of accuracy, precision, and linearity across the relevant concentration range. Reference materials with certified isotopic compositions provide essential calibration standards for method validation [23]. Inter-laboratory comparison studies have demonstrated the reliability and reproducibility of gas chromatography-mass spectrometry methods for deuterated compound analysis when proper analytical protocols are followed.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-16

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